molecular formula C21H22N4O2S B12263253 2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile

2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile

Cat. No.: B12263253
M. Wt: 394.5 g/mol
InChI Key: AYMPPRBMPGHEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile is a complex organic compound featuring a benzodiazole ring, an azetidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile typically involves multiple steps, starting with the preparation of the benzodiazole and azetidine intermediates. The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. The azetidine ring is often formed via the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or nitrile groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity, while the sulfonyl and nitrile groups can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
  • tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)benzoate
  • tert-butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate

Uniqueness

What sets 2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]sulfonylbenzonitrile

InChI

InChI=1S/C21H22N4O2S/c1-21(2,3)20-23-17-9-5-6-10-18(17)25(20)16-13-24(14-16)28(26,27)19-11-7-4-8-15(19)12-22/h4-11,16H,13-14H2,1-3H3

InChI Key

AYMPPRBMPGHEDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=CC=C4C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.